2-Acetamido-5-fluoropyridine

Description

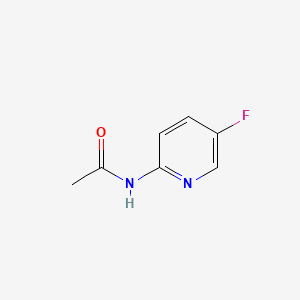

Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKRZKIWDTOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654271 | |

| Record name | N-(5-Fluoropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100304-88-9 | |

| Record name | N-(5-Fluoropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Acetamido-5-fluoropyridine: Chemical Properties, Structure, and Synthesis

Abstract: This document provides a comprehensive technical overview of 2-Acetamido-5-fluoropyridine (CAS No. 100304-88-9), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. It serves as a crucial building block and intermediate in the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1][2] The strategic inclusion of a fluorine atom enhances metabolic stability and modifies physicochemical properties, making it a valuable scaffold in medicinal chemistry.[1][2] This guide details its chemical structure, physicochemical properties, established synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically named N-(5-fluoropyridin-2-yl)acetamide, possesses a pyridine core functionalized with an acetamido group at the 2-position and a fluorine atom at the 5-position.[1][3][4] This substitution pattern provides multiple sites for further chemical modification, underpinning its versatility in organic synthesis.[2]

The key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N-(5-fluoropyridin-2-yl)acetamide[3][4][] |

| CAS Number | 100304-88-9[1][3][4] |

| Molecular Formula | C₇H₇FN₂O[1][3][4][] |

| SMILES String | CC(=O)NC1=NC=C(C=C1)F[1][3][4][] |

| InChI | 1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)[1][3][] |

| InChIKey | UGAKRZKIWDTOBX-UHFFFAOYSA-N[3][4][] |

Physicochemical Properties

This compound is typically available as a white crystalline powder or a yellow solid.[2][6] Its physical and chemical properties are critical for its handling, storage, and application in synthetic chemistry. Recommended storage conditions are between 0-8°C.[6][7]

A summary of its key quantitative properties is presented below.

| Property | Value | Unit |

| Molecular Weight | 154.14[1][3][4][] | g/mol |

| Density | 1.285[1][] | g/cm³ |

| Boiling Point | 319.9 (at 760 mmHg)[1][] | °C |

| Flash Point | 147.3[1] | °C |

| Vapor Pressure | 0.000328 (at 25°C)[1] | mmHg |

| Enthalpy of Vaporization | 56.16[1] | kJ/mol |

| Polar Surface Area | 41.99[1] | Ų |

| LogP (octanol/water) | 0.84[1] | - |

| Index of Refraction | 1.556[1] | - |

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, primarily involving the acetylation of its corresponding amine precursor.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the direct acetylation of 2-amino-5-fluoropyridine.

-

Principle: The primary amine of 2-amino-5-fluoropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form an amide bond.

-

Starting Materials:

-

Procedure:

-

Dissolve 2-amino-5-fluoropyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen).

-

If using acetic anhydride, add a catalytic amount of pyridine or DMAP.

-

Slowly add a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the solution while stirring. The reaction is exothermic and may require cooling.

-

Allow the reaction to proceed at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (20-80°C), for a period of 2 to 8 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution to neutralize excess acid and unreacted acetylating agent.

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product via recrystallization or column chromatography to yield pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 2: Multi-step Synthesis of Precursor 2-Amino-5-fluoropyridine

The key precursor, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine through a multi-step pathway.[9]

-

Principle: This route involves protecting the amine via acetylation, followed by nitration of the pyridine ring, reduction of the nitro group, and finally a Balz-Schiemann reaction to introduce the fluorine atom, concluded by deprotection.[9]

-

Procedure Outline:

-

Acylation: 2-aminopyridine is reacted with acetic anhydride to protect the amino group, yielding 2-acetamidopyridine.

-

Nitration: The resulting 2-acetamidopyridine undergoes nitration using fuming nitric acid in concentrated sulfuric acid to produce 2-acetamido-5-nitropyridine.

-

Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group, for example, using hydrazine hydrate with a Palladium on carbon (Pd/C) catalyst, to give 2-acetamido-5-aminopyridine.

-

Diazotization (Schiemann Reaction): The newly formed amino group is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid.

-

Fluorination: Thermal decomposition of the diazonium salt replaces the diazo group with fluorine, yielding the target compound, this compound.

-

Hydrolysis: The acetamido group is hydrolyzed, typically under basic conditions (e.g., NaOH solution), to yield the final precursor, 2-amino-5-fluoropyridine.

-

Caption: Multi-step synthesis pathway for the precursor 2-amino-5-fluoropyridine.

Chemical Reactivity, Applications, and Logic

The chemical utility of this compound stems directly from its trifunctional structure. Each component imparts distinct reactivity and properties, making it a valuable intermediate in drug discovery.[2][8]

-

Applications:

-

Pharmaceutical Intermediate: It is a key building block for synthesizing more complex APIs, particularly in the development of anti-cancer and anti-inflammatory drugs.[1][7][10]

-

Drug Discovery: Used in structure-activity relationship (SAR) studies to optimize the pharmacological profiles of lead compounds.[1] The fluorine atom can enhance binding affinity, improve metabolic stability, and increase lipophilicity.[2]

-

Targeted Protein Degradation: It has been classified as a "Protein Degrader Building Block," indicating its utility in developing technologies like PROTACs (Proteolysis-Targeting Chimeras).[1]

-

Caption: Logical relationship between structure, properties, and applications.

Analytical Characterization

To confirm the identity, structure, and purity of synthesized this compound, a suite of analytical techniques is employed. While specific spectral data is lot-dependent, the following methods are standard for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence and position of the fluorine atom, providing definitive structural information.

-

Mass Spectrometry (MS): This technique confirms the molecular weight (154.14 g/mol ) and can provide fragmentation patterns to further support the proposed structure.[3]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups, such as the N-H and C=O stretches of the amide group and vibrations associated with the fluorinated aromatic ring.

-

Chromatography (HPLC, UPLC): High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are essential for determining the purity of the compound and for quality control during manufacturing.[11]

References

- 1. This compound (100304-88-9) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7FN2O | CID 40427365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 6. This compound CAS#: 100304-88-9 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Acetamide-5-fluoropyridine Manufacturer & Supplier China | CAS 22418-13-5 | Specifications, Safety Data, Price [pipzine-chem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 100304-88-9|this compound|BLD Pharm [bldpharm.com]

Synthesis of 2-Acetamido-5-fluoropyridine from 2-aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for producing 2-Acetamido-5-fluoropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-aminopyridine, and proceeds through a multi-step sequence involving acetylation, nitration, reduction, diazotization, and fluorination. This document presents detailed experimental protocols, quantitative data for each reaction step, and a visual representation of the synthesis workflow to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 2-aminopyridine is a sequential process designed to introduce the acetamido and fluoro groups at the desired positions on the pyridine ring. The acetamido group serves as a protecting group for the amine and as a directing group in the subsequent nitration step. The core of this synthesis is the introduction of the fluorine atom via a Balz-Schiemann type reaction, a reliable method for the fluorination of aromatic amines.[1][2][3][4]

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and optimized reaction conditions for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Acetylation of 2-Aminopyridine

The initial step involves the protection of the amino group of 2-aminopyridine by acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.[5]

Table 1: Optimized Conditions for the Acetylation of 2-Aminopyridine [5]

| Parameter | Value |

| 2-Aminopyridine | 9.9 g |

| Acetic Anhydride | 21 mL |

| Reaction Temperature | 45 °C |

| Reaction Time | 2.5 h |

| Yield | 96.26% |

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 9.9 g of 2-aminopyridine in 21 mL of acetic anhydride.

-

Heat the reaction mixture to 45 °C and maintain this temperature for 2.5 hours with stirring.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-acetamidopyridine.

Step 2: Nitration of 2-Acetamidopyridine

The nitration of 2-acetamidopyridine is a critical step that introduces the nitro group at the 5-position of the pyridine ring. The reaction is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[5]

Table 2: Optimized Conditions for the Nitration of 2-Acetamidopyridine [5]

| Parameter | Value |

| 2-Acetamidopyridine | 13.6 g |

| Concentrated Sulfuric Acid | 113 mL |

| Fuming Nitric Acid | 14.6 mL |

| Reaction Temperature | 60 °C |

| Reaction Time | 2 h |

| Yield | 88.40% |

Experimental Protocol:

-

To a flask containing 113 mL of concentrated sulfuric acid, cool the solution in an ice bath.

-

Slowly add 13.6 g of 2-acetamidopyridine to the cooled sulfuric acid with stirring.

-

Once the 2-acetamidopyridine is dissolved, slowly add 14.6 mL of fuming nitric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 2-acetamido-5-nitropyridine.

Step 3: Reduction of 2-Acetamido-5-nitropyridine

The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.[5]

Table 3: Optimized Conditions for the Reduction of 2-Acetamido-5-nitropyridine [5]

| Parameter | Value |

| 2-Acetamido-5-nitropyridine | 4.53 g |

| Ethanol | 40 mL |

| Hydrazine Hydrate | 2.94 g |

| Pd/C Catalyst | 0.6 g |

| Reaction Temperature | 80 °C |

| Reaction Time | 3.5 h |

| Yield | 93.26% |

Experimental Protocol:

-

In a round-bottom flask, suspend 4.53 g of 2-acetamido-5-nitropyridine and 0.6 g of Pd/C catalyst in 40 mL of ethanol.

-

Heat the mixture to 80 °C and add 2.94 g of hydrazine hydrate dropwise.

-

Maintain the reaction at 80 °C for 3.5 hours.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2-acetamido-5-aminopyridine.

Step 4 & 5: Diazotization and Fluorination (Balz-Schiemann Reaction)

The final steps involve the conversion of the amino group to a diazonium salt, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[5] This is a two-part process that is often carried out sequentially.

Table 4: Optimized Conditions for the Diazotization and Fluorination [5]

| Parameter | Value |

| Diazotization | |

| 2-Acetamido-5-aminopyridine | 3.8 g |

| Ethanol | 15.8 mL |

| Fluoroboric Acid | 11.1 mL |

| Sodium Nitrite | 3.28 g |

| Reaction Temperature | 25 °C |

| Reaction Time | 1.5 h |

| Yield (Diazonium Salt) | 87.22% |

| Fluorination (Thermal Decomposition) | |

| Decomposition Temperature | 110 °C |

| Solvent | Toluene |

| Yield (Fluorination) | 64.94% |

Experimental Protocol:

Diazotization:

-

Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid in a flask cooled to 0-5 °C.

-

Slowly add a solution of 3.28 g of sodium nitrite in a minimal amount of water, keeping the temperature below 5 °C.

-

Stir the mixture at 25 °C for 1.5 hours to form the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold ethanol and then ether.

Fluorination (Thermal Decomposition):

-

Suspend the isolated 2-acetamido-5-pyridine diazonium tetrafluoroborate salt in toluene.

-

Heat the suspension to 110 °C. The decomposition is typically indicated by the evolution of nitrogen gas.

-

Maintain the temperature until the gas evolution ceases.

-

Cool the reaction mixture and wash with a sodium bicarbonate solution and then water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Relationship of Synthesis Steps

The sequence of reactions is logically structured to ensure the successful formation of the target molecule.

Figure 2: Logical flow of the synthesis pathway.

This in-depth guide provides a comprehensive and practical framework for the synthesis of this compound. By following the detailed protocols and utilizing the optimized reaction conditions presented, researchers can reliably produce this important chemical intermediate for their drug discovery and development endeavors.

References

Spectroscopic Data for 2-Acetamido-5-fluoropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluoropyridine, also known as N-(5-fluoropyridin-2-yl)acetamide, is a fluorinated pyridine derivative with potential applications as a building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This technical guide summarizes the available spectroscopic data (NMR, IR, MS) for this compound and provides generalized experimental protocols for its characterization.

While specific, publicly available experimental spectra for this compound are limited, this guide provides an overview of the expected spectroscopic characteristics based on its chemical structure and data from related compounds. A dissertation indicates that the compound has been characterized by Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy, though the detailed data is not publicly accessible.[1]

Chemical Structure and Properties

| Property | Value |

| Chemical Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 100304-88-9 |

| Appearance | White crystalline powder |

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.3 | d | 1H | H-6 |

| ~ 8.1 | dd | 1H | H-4 |

| ~ 7.8 | dd | 1H | H-3 |

| ~ 2.2 | s | 3H | -CH₃ |

| ~ 9.5 | br s | 1H | -NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 169 | C=O (amide) |

| ~ 157 (d) | C-5 |

| ~ 148 | C-2 |

| ~ 137 (d) | C-6 |

| ~ 125 (d) | C-4 |

| ~ 115 (d) | C-3 |

| ~ 24 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 3050 | Weak | Aromatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1580 | Medium | C=C/C=N stretch (pyridine ring) |

| ~ 1540 | Medium | N-H bend (Amide II) |

| ~ 1250 | Medium | C-N stretch |

| ~ 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 112 | [M - C₂H₂O]⁺ |

| 95 | [M - C₂H₂O - NH₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While comprehensive, experimentally verified public data is scarce, the information presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this compound. Adherence to detailed experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data, which is fundamental for unequivocal structure confirmation and purity assessment in any research and development setting.

References

The Elusive Biological Activity of 2-Acetamido-5-fluoropyridine Derivatives: A Landscape of Potential

For Immediate Release

[City, State] – [Date] – While the parent compound, 2-Acetamido-5-fluoropyridine, is a well-established and versatile building block in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed information regarding the specific biological activities of its direct derivatives. This technical overview aims to summarize the existing knowledge of the core compound and highlight the significant, yet largely untapped, potential for the development of novel therapeutic agents based on this scaffold.

The Foundation: Properties of this compound

This compound serves as a crucial starting material in multi-step synthetic pathways. Its chemical structure offers multiple points for modification, allowing for the exploration of a wide chemical space. The primary route to this intermediate involves the acetylation of 2-amino-5-fluoropyridine.

The Uncharted Territory: Biological Activity of Derivatives

Extensive searches of scientific databases have not yielded specific quantitative data, such as IC50 or EC50 values, for a series of this compound derivatives against specific biological targets. Consequently, detailed experimental protocols for biological assays and comprehensive Structure-Activity Relationship (SAR) studies for this class of compounds are not publicly documented.

While the development of kinase inhibitors is a prominent theme in modern drug discovery, and pyridine-containing scaffolds are common in this area, no specific research articles were identified that focus on this compound derivatives as kinase inhibitors with accompanying detailed biological data. Similarly, its potential application in the development of PROteolysis TArgeting Chimeras (PROTACs) is mentioned in commercial contexts, but academic research detailing the synthesis and biological evaluation of such constructs remains to be published.

A Call for Exploration: Future Directions

The lack of detailed public information on the biological activity of this compound derivatives represents a significant opportunity for the research community. The foundational knowledge of the parent compound's utility suggests that a systematic exploration of its derivatives could lead to the discovery of novel and potent therapeutic agents.

Future research efforts could be directed towards:

-

Systematic Synthesis: The generation of a library of derivatives with diverse substitutions at various positions of the this compound core.

-

High-Throughput Screening: The evaluation of these derivatives against a broad range of biological targets, including kinases, inflammatory mediators, and other disease-relevant proteins.

-

Structure-Activity Relationship Studies: The elucidation of the relationships between the chemical structures of the derivatives and their observed biological activities to guide further optimization.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which any active compounds exert their effects.

Visualizing the Potential: A Conceptual Workflow

To guide future research in this promising area, a conceptual workflow for the synthesis and evaluation of this compound derivatives is proposed.

Potential Therapeutic Targets of 2-Acetamido-5-fluoropyridine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the therapeutic potential of 2-acetamido-5-fluoropyridine analogs, a class of compounds demonstrating significant promise in anticancer applications. The strategic incorporation of a fluorine atom and an acetamido group onto a pyridine core offers a versatile scaffold for developing targeted therapies.[1][2] This document provides a comprehensive overview of their potential therapeutic targets, quantitative biological activity, relevant experimental protocols, and the signaling pathways they modulate.

Therapeutic Potential and Identified Targets

Analogs of this compound have emerged as a focal point in medicinal chemistry due to their potential to be developed into potent and selective anticancer agents.[3] The pyridine ring is a common motif in many bioactive molecules, and the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacological profiles.[2] Research has primarily focused on their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.

Several studies have identified that pyridine and fused-pyridine derivatives can target a range of protein kinases that are often dysregulated in various cancers.[4] These include:

-

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy, EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 can stifle tumor growth.[6]

-

Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression of this receptor tyrosine kinase is a hallmark of certain aggressive breast cancers.[6]

-

Cyclin-Dependent Kinase 9 (CDK9): An enzyme involved in the regulation of transcription and the cell cycle. Its inhibition can lead to apoptosis in cancer cells.[2]

The development of dual inhibitors, such as those targeting both VEGFR-2 and HER-2, represents a promising strategy to overcome resistance and improve therapeutic efficacy.[6]

Quantitative Data on Biological Activity

The anticancer activity of novel pyridine derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Anticancer Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives

A study on novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives identified several compounds with potent activity against breast (MCF-7) and hepatocellular (HepG2) cancer cell lines.[6]

| Compound | Target Cell Line | IC50 (µM) | Reference Drug (Taxol) IC50 (µM) |

| 5a | MCF-7 | 1.77 ± 0.10 | Not Specified |

| HepG2 | 2.71 ± 0.15 | Not Specified | |

| 5e | MCF-7 | 1.39 | Not Specified |

| 6b | HepG2 | 2.68 | Not Specified |

| 7b | MCF-7 | 6.22 ± 0.34 | Not Specified |

| HepG2 | 19.58 ± 1.06 | Not Specified |

Table 1: In vitro cytotoxic activities of selected pyridine derivatives. Data extracted from a study on cyanopyridone and pyrido[2,3-d]pyrimidine analogs.[6]

The structure-activity relationship (SAR) studies revealed that the non-fused cyanopyridone scaffold generally exhibited more potent anticancer activity compared to the fused pyridopyrimidine derivatives.[6]

CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their anticancer and CDK9 inhibitory potential.[2]

| Compound | Target | IC50 (µM) |

| I | CDK9 | 0.63 - 1.32 |

| II | CDK9 | 0.63 - 1.32 |

| IIIa | CDK9 | 0.63 - 1.32 |

| IIIb | CDK9 | 0.63 - 1.32 |

| IV | CDK9 | 0.63 - 1.32 |

| VI | CDK9 | 0.63 - 1.32 |

| VIIa | CDK9 | 0.63 - 1.32 |

| VIIc | CDK9 | 0.63 - 1.32 |

| VIIe | CDK9 | 0.63 - 1.32 |

| VIIf | CDK9 | 0.63 - 1.32 |

| VIII | CDK9 | 0.63 - 1.32 |

| IX | CDK9 | 0.63 - 1.32 |

| Sorafenib (Reference) | CDK9 | 0.76 |

Table 2: CDK9 inhibitory activity of imidazo[4,5-b]pyridine derivatives. Data extracted from a study on novel anticancer agents.[2]

Experimental Protocols

The evaluation of novel anticancer compounds involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Signaling Pathways and Mechanisms of Action

The identified therapeutic targets of this compound analogs are key components of major signaling pathways that drive tumorigenesis.

General Experimental Workflow

The process of identifying and characterizing novel anticancer agents follows a structured workflow from synthesis to biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

The Fluorine Advantage: A Deep Dive into the Bioactivity of 2-Acetamido-5-fluoropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. This guide explores the pivotal role of the fluorine atom in the bioactivity of 2-Acetamido-5-fluoropyridine, a versatile building block in drug discovery. By examining its influence on physicochemical properties and its contribution to the potency of derivative compounds, we illuminate the strategic value of this fluorinated pyridine core.

The General Physicochemical Impact of Fluorine

The introduction of a fluorine atom to a pyridine ring, as seen in this compound, imparts a range of beneficial properties that can dramatically influence a molecule's biological activity. Fluorine's high electronegativity and small atomic size lead to significant modifications in lipophilicity, metabolic stability, and target binding affinity.[1][2]

Key effects of fluorination on pyridine-based scaffolds include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prolong the in-vivo half-life of a drug.[3]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipid solubility, improving its ability to cross cellular membranes and access biological targets.[4][5]

-

Altered Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving oral bioavailability.

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's affinity for its target.[4][5]

These foundational principles underscore the deliberate use of fluorinated building blocks like this compound in the design of novel therapeutics.

Structure-Activity Relationship (SAR) Analysis

While direct bioactivity data for this compound is not extensively published, its role as a key intermediate allows for the inference of the fluorine atom's contribution through structure-activity relationship (SAR) studies of its derivatives.

Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

A compelling case for the positive influence of the 5-fluoro substituent is found in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Analysis of 2-(pyridin-3-yloxy)acetamide derivatives reveals that halogenation at the 5-position of the pyridine ring significantly enhances anti-HIV-1 activity.

| Compound ID | R¹ (on Pyridine) | R² (on Acetamide Nitrogen) | EC₅₀ (µM) vs. HIV-1 (IIIB) |

| 3a | H | H | > 100 |

| 3e | 5-Cl | H | 8.1 |

| 3g | 5-Cl | Ethyl | 3.1 |

| 3h | 5-Br | Ethyl | 2.5 |

Data extracted from published research. This table demonstrates the significant enhancement of anti-HIV-1 potency upon introduction of a halogen at the 5-position of the pyridine ring.

The data clearly indicates that the presence of a halogen, such as chlorine or bromine, at the 5-position leads to a dramatic increase in potency. For example, compound 3e (5-Cl) is substantially more active than the unsubstituted parent compound 3a . This trend strongly suggests that a 5-fluoro substituent would confer a similar, if not superior, enhancement in bioactivity, owing to fluorine's unique electronic properties and ability to form strong interactions with the target enzyme.

GPR54 Antagonism by 2-Acylamino-4,6-diphenylpyridine Derivatives

In the context of G protein-coupled receptor 54 (GPR54) antagonists, which are being investigated for hormone-dependent diseases, the acylamino portion of the molecule is critical for activity. While specific data on 5-fluoro substitution is not available in the provided literature, the 2-acetamido group is a core component of the active pharmacophore.

| Compound ID | R (Acyl Group) | Human GPR54 IC₅₀ (nM) |

| 2a | Acetyl | 1200 |

| 2d | Pivaloyl | 250 |

| 2e | Benzoyl | 88 |

| 2f | 2-Furoyl | 25 |

Data extracted from published research. This table highlights the importance of the 2-acylamino group in GPR54 antagonism.

This SAR data underscores the importance of the 2-acetamido scaffold in achieving biological activity. The logical next step in optimizing such a series would be to explore substitutions on the pyridine ring, with fluorine being a prime candidate due to its well-established benefits.

Application in the Synthesis of Bioactive Compounds: The Case of LBM415

The utility of this compound's precursor, 2-amino-5-fluoropyridine, is prominently featured in the synthesis of LBM415, a potent peptide deformylase (PDF) inhibitor.[1][6] PDF is an essential bacterial enzyme, making it an attractive target for novel antibiotics.

LBM415 incorporates a (5-fluoro-1-oxy-pyridin-2-yl)-amide moiety, demonstrating the successful application of the 5-fluoropyridine core in a clinical candidate.[1][6] The presence of the fluorine atom in LBM415 is anticipated to contribute to its favorable pharmacokinetic properties and potent antibacterial activity.[1]

Table 3: In Vitro Activity of LBM415 against Gram-Positive Bacteria

| Organism (No. of Strains) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |

| Staphylococcus aureus (Oxacillin-Susceptible) | 1 | 2 |

| Staphylococcus aureus (Oxacillin-Resistant) | 0.5 | 2 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 | 1 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 1 | 2 |

Data from a study on the antimicrobial characterization of LBM415.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to evaluate the bioactivity of compounds derived from this compound.

Anti-HIV-1 Activity Assay (Cell-Based)

This protocol is a generalized method for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.

-

Cell Culture: Maintain C8166 or MT-4 T-lymphocyte cell lines in appropriate culture medium supplemented with fetal bovine serum.

-

Virus Propagation: Use a laboratory-adapted strain such as HIV-1IIIB for infection.

-

Assay Procedure:

-

Seed cells (e.g., 4 x 10⁵ cells/mL) in a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with HIV-1IIIB at a predetermined multiplicity of infection (e.g., 0.01).

-

Incubate the plates for 3-4 days at 37°C.

-

-

Quantification of Viral Activity:

-

Cytopathic Effect (CPE) Assay: Count syncytia (fused cells) formation under an inverted microscope.

-

MTT Assay: Alternatively, assess cell viability using an MTT colorimetric assay. Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism.[2]

GPR54 Antagonist Assay (Functional Assay)

This protocol describes a method to screen for GPR54 antagonists by measuring the inhibition of agonist-induced intracellular signaling.

-

Cell Line: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express human GPR54.

-

Assay Principle: GPR54 activation leads to the accumulation of inositol monophosphate (IP1), a downstream second messenger. The assay measures the inhibition of this process.

-

Assay Procedure (using HTRF):

-

Plate the GPR54-expressing cells in a 384-well plate and incubate overnight.

-

Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 1 hour) at 37°C.

-

Add a GPR54 agonist (e.g., kisspeptin-10) at a concentration known to elicit a submaximal response.

-

Following agonist stimulation, add the IP1-d2 (acceptor) and anti-IP1 cryptate (donor) reagents from a commercial kit (e.g., IP-One HTRF™).

-

Incubate to allow for detection reagent binding.

-

-

Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1. The IC₅₀ value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.[7]

Visualizing the Role of Fluorine: Workflows and Relationships

Diagrams created using the DOT language help to visualize the logical flow and relationships discussed.

Caption: Structure-Activity Relationship (SAR) progression.

References

- 1. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dynamics and durability of HIV-1 neutralization are determined by viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Small-Molecule Ligand Screen Targeted to Agonists and Antagonists of the G-Protein-Coupled Receptor GPR54 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-(5-fluoropyridin-2-yl)acetamide: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and potential therapeutic applications of N-(5-fluoropyridin-2-yl)acetamide and its analogs. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of medicinal chemistry and the strategic design of novel therapeutic agents. The 2-acetamidopyridine scaffold, a core component of N-(5-fluoropyridin-2-yl)acetamide, is a recognized privileged structure in drug discovery, frequently incorporated into molecules targeting a range of diseases.[1]

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | N-(5-fluoropyridin-2-yl)acetamide | |

| Molecular Formula | C₇H₇FN₂O | |

| Molecular Weight | 154.14 g/mol | |

| Canonical SMILES | CC(=O)NC1=NC=C(C=C1)F | |

| Appearance | White to off-white solid |

The Significance of the 2-Acetamidopyridine Scaffold

The 2-acetamidopyridine moiety is a versatile building block in the design of bioactive molecules.[1] Its pyridine ring can enhance solubility and provides a critical point of interaction with biological targets, while the acetamido group offers a site for further chemical modifications to refine therapeutic properties.[1] This scaffold is particularly prominent in the development of kinase inhibitors, where the 2-aminopyridine precursor can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1]

Synthesis and Derivatization

The synthesis of N-(5-fluoropyridin-2-yl)acetamide and related compounds is typically achieved through the acetylation of the corresponding 2-aminopyridine derivative. This straightforward and efficient reaction allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Acetylation of 2-Amino-5-fluoropyridine

A standard procedure for the synthesis of N-(5-fluoropyridin-2-yl)acetamide involves the reaction of 2-amino-5-fluoropyridine with an acetylating agent such as acetic anhydride or acetyl chloride.

Materials:

-

2-amino-5-fluoropyridine

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Dichloromethane (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2-amino-5-fluoropyridine in a mixture of pyridine and dichloromethane.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(5-fluoropyridin-2-yl)acetamide.

Potential Therapeutic Applications and Biological Activity

While specific biological data for N-(5-fluoropyridin-2-yl)acetamide is not extensively documented in publicly available literature, the broader class of 2-acetamidopyridine derivatives has demonstrated a wide array of pharmacological activities.

Kinase Inhibition

A primary area of investigation for this class of compounds is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine core of these molecules can act as a hinge-binder in the ATP-binding site of kinases, leading to inhibition of their activity.

Other Potential Activities

Derivatives of N-(pyridin-2-yl)acetamide have also been investigated for other therapeutic applications, including:

-

Antifungal Activity: Certain N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus niger.[2]

-

Anti-inflammatory Effects: Some acetamide derivatives have demonstrated potential anti-inflammatory and antioxidant activities.[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N-(5-fluoropyridin-2-yl)acetamide and its analogs, a series of in vitro and in vivo assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (N-(5-fluoropyridin-2-yl)acetamide analog)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

-

Measure the signal using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

N-(5-fluoropyridin-2-yl)acetamide represents a promising starting point for the development of novel therapeutic agents. The versatility of the 2-acetamidopyridine scaffold, coupled with its established role in medicinal chemistry, provides a strong foundation for further research. Future efforts should focus on the synthesis and biological evaluation of a focused library of N-(5-fluoropyridin-2-yl)acetamide analogs to elucidate their specific biological targets and therapeutic potential. Comprehensive structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Acetamido-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluoropyridine, also known as N-(5-fluoropyridin-2-yl)acetamide, is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry.[1] With the CAS Number 100304-88-9, this white crystalline powder serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including those with anti-cancer and anti-inflammatory properties. The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Understanding the solubility and stability of this compound in various organic solvents is paramount for its effective use in drug discovery and development, from synthesis and purification to formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇FN₂O | [1][3] |

| Molecular Weight | 154.14 g/mol | [1][3] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 100304-88-9 | [1][3] |

| Boiling Point | 319.9 °C at 760 mmHg | [1] |

| LogP | 0.84 | [1] |

Solubility Profile

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Low solubility |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

Note: This information is based on general statements from chemical suppliers and may not represent exhaustive studies.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following established experimental protocols can be employed.

This method provides a direct and accurate measurement of solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed container.

-

Evaporate the solvent from the container under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, dry the container to a constant weight.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the desired solvent.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Stability Profile

The chemical stability of this compound is a critical factor in its handling, storage, and application. While its stability and reactivity are generally considered advantageous for organic synthesis, specific quantitative data from forced degradation studies are not widely available.

One known reaction related to its stability is the hydrolysis of the acetamide group under basic conditions, which is a step in the synthesis of the parent amine, 2-amino-5-fluoropyridine.[4]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

-

Prepare solutions of this compound in the relevant solvent (e.g., a mixture of acetonitrile and water).

-

Expose the solutions to various stress conditions as detailed below.

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Acidic Hydrolysis:

-

Treat the sample solution with an acid (e.g., 0.1 M HCl) and maintain at an elevated temperature (e.g., 60 °C).

-

Neutralize the samples with a base before analysis.

-

-

Basic Hydrolysis:

-

Treat the sample solution with a base (e.g., 0.1 M NaOH) and maintain at an elevated temperature.

-

Neutralize the samples with an acid before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the sample to dry heat at an appropriate temperature (e.g., 80 °C).

-

-

Photostability:

-

Expose a solid sample and a solution of the sample to a controlled source of UV and visible light.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a chemical compound like this compound.

Caption: General workflow for solubility determination.

Caption: General workflow for forced degradation studies.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its basic physicochemical properties are known, there is a notable lack of specific, quantitative data regarding its solubility in common organic solvents and its stability under various stress conditions. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically determine these critical parameters. Such studies are essential for optimizing reaction conditions, developing robust formulations, and ensuring the quality and efficacy of the resulting pharmaceutical products. Further research to generate and publish this data would be of significant benefit to the scientific community.

References

The Emergent Role of 2-Acetamido-5-fluoropyridine Scaffolds in Kinase Inhibition: A Technical Overview

Disclaimer: This technical guide addresses the mechanism of action of kinase inhibitors based on the 2-acetamido-5-fluoropyridine scaffold. As of the latest literature review, specific kinase inhibitory data for the exact molecule this compound is not publicly available. Therefore, this document extrapolates the potential mechanism of action, experimental protocols, and quantitative data from structurally related analogs that are established kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The 2-acetamidopyridine moiety, in particular, has been identified as a privileged scaffold in the design of kinase inhibitors.[2] These compounds frequently act as ATP-competitive inhibitors, primarily by forming hydrogen bonds with the hinge region of the kinase domain.[2] The introduction of a fluorine atom, as in the case of a this compound core, can significantly enhance biological activity by modulating physicochemical properties such as lipophilicity and metabolic stability. This guide explores the mechanistic principles of kinase inhibition by compounds built around this scaffold, with a focus on their interactions with key oncogenic and immunomodulatory kinases like AXL and TYK2.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

Kinase inhibitors featuring the 2-acetamidopyridine core typically function as "Type I" inhibitors, binding to the active conformation of the kinase in the ATP-binding pocket. The core mechanism revolves around the formation of key hydrogen bonds between the inhibitor and the kinase's hinge region, which is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.

The 2-acetamidopyridine scaffold is adept at this interaction. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide NH group can serve as a hydrogen bond donor, effectively mimicking the adenine portion of ATP. This dual hydrogen bonding anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Kinase Targets and Signaling Pathways

Derivatives of the 2-acetamidopyridine scaffold have shown inhibitory activity against several important kinases involved in cancer and autoimmune diseases.

AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and drug resistance.[3] Overexpression of AXL is associated with a poor prognosis in various cancers.[4] The activation of AXL by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which promote cell survival and proliferation.[3]

Inhibitors with a 2-aminopyridine scaffold have been developed to target AXL.[3] By blocking the ATP-binding site of AXL, these inhibitors prevent its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

TYK2 (Tyrosine Kinase 2)

TYK2 is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of receptors for interleukins (IL-12, IL-23) and type I interferons.[5] These signaling pathways are central to the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis.[6] Selective inhibition of TYK2 is a promising therapeutic strategy for these conditions.[7] Some TYK2 inhibitors bind to the pseudokinase (JH2) domain, a regulatory domain, leading to allosteric inhibition.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Acetamido-5-fluoropyridine: Commercial Availability, Purity Assessment, and Supplier Selection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for 2-Acetamido-5-fluoropyridine, a key building block in pharmaceutical research and development. It details commercially available purity levels, outlines essential experimental protocols for quality assessment, and presents a logical workflow for supplier selection to ensure the procurement of high-quality material suitable for demanding research applications.

Commercial Suppliers and Purity Specifications

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is a critical parameter for its successful application, particularly in sensitive downstream processes such as drug discovery and synthesis. Standard purity levels offered by suppliers typically range from 97% to over 99%. Higher purity grades are essential for applications where even minor impurities could interfere with experimental outcomes or lead to the formation of undesirable byproducts.

Below is a summary of notable commercial suppliers and their stated purity levels for this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

| Supplier | Stated Purity | Additional Information |

| BLD Pharm | Information available upon request | Offers documentation including NMR, HPLC, LC-MS, and UPLC data.[1] |

| BOC Sciences | 95% | --- |

| ChemicalBook | 98%, 99.0% min | Lists various suppliers with different purity grades.[2] |

| Chem-Impex | Information available upon request | Provides Certificates of Analysis (CoA) upon request.[3][4] |

| J&K Scientific | 97% | --- |

| Santa Cruz Biotechnology | Information available upon request | Recommends referring to the Certificate of Analysis for lot-specific data.[5] |

| Vulcanchem | ≥97% or ≥98% being common standards | --- |

Experimental Protocols for Purity and Quality Assessment

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. The following are detailed methodologies for key analytical techniques used to assess the quality of this compound. While specific parameters may need to be optimized based on the instrumentation and exact nature of potential impurities, these protocols provide a robust starting point.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the purity of this compound by separating it from potential impurities.

Principle: A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components are then detected and quantified.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification, if needed)

Example Protocol (adapted from methods for similar acetamide compounds):

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

-

Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

-

-

Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve generated from the reference standard should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any organic impurities.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and provides detailed information about the molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)

Example Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative ratios of protons in the molecule.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to confirm the structure of this compound.

-

Look for any unexpected signals that may indicate the presence of impurities. The relative integration of impurity peaks compared to the main compound can provide a semi-quantitative estimate of their levels.

-

Expected ¹H NMR Signals for this compound: The spectrum should be consistent with the structure, showing signals for the acetyl methyl protons, and the protons on the fluorinated pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Instrumentation:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Often coupled with a liquid chromatograph (LC-MS) for sample introduction.

Example Protocol (as part of an LC-MS analysis):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion or Injection: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.

-

Ionization: Use a suitable ionization technique, such as ESI in positive ion mode.

-

Mass Analysis: Scan a relevant mass range to detect the molecular ion ([M+H]⁺) of this compound.

-

Analysis: The expected m/z for the protonated molecule ([C₇H₇FN₂O + H]⁺) is approximately 155.06. The presence of a prominent peak at this m/z value confirms the molecular weight of the compound.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for this compound is a critical step that can significantly impact research outcomes. The following diagram illustrates a logical workflow for this process, emphasizing the importance of purity verification and documentation.

References

- 1. 100304-88-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 100304-88-9 [chemicalbook.com]

- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 4. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Certificate of Analysis | BLDpharm [bldpharm.com]

Methodological & Application

Application Note: Acetylation of 2-amino-5-fluoropyridine

Introduction

2-Amino-5-fluoropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptide deformylase inhibitors like LBM415.[1][2][3] The acetylation of the amino group to form N-(5-fluoropyridin-2-yl)acetamide is a common and vital step in the synthetic routes to more complex molecules. This process serves to protect the amino group, modify the compound's electronic properties, or prepare it for subsequent reactions.[4] This document provides a detailed protocol for the N-acetylation of 2-amino-5-fluoropyridine using acetic anhydride.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amino group of 2-amino-5-fluoropyridine on one of the electrophilic carbonyl carbons of acetic anhydride. This N-acylation reaction proceeds efficiently to yield the corresponding acetamide, with acetic acid as a byproduct. The reaction is typically high-yielding.[5][6]

Chemical Reaction Scheme:

Experimental Protocol

This protocol is based on established methods for the acetylation of aromatic amines.[5][6][7]

Materials and Equipment

-

Reagents:

-

2-amino-5-fluoropyridine (C₅H₅FN₂)

-

Acetic anhydride ((CH₃CO)₂O)

-

Deionized water

-

Ethyl acetate (for extraction, optional)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Dropping funnel (optional)

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Fume hood

-

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluoropyridine in a suitable solvent like ethyl acetate or use acetic anhydride as both reagent and solvent. For this protocol, excess acetic anhydride will be used. Place the flask in a fume hood.

-

Reagent Addition: Add 2-amino-5-fluoropyridine (e.g., 1.0 eq) to an excess of acetic anhydride (e.g., 3.0-5.0 eq). The reaction can be exothermic, so the temperature should be monitored.[7]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 45°C and 60°C.[5][7] Stir the mixture at this temperature for 1 to 3 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the cooled reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Precipitation: The solid product, N-(5-fluoropyridin-2-yl)acetamide, should precipitate out of the aqueous solution. Stir the suspension in the ice bath for about 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the collected solid product under vacuum. The product can be further purified by recrystallization if necessary, for instance from ethanol.[4]

Data Presentation

The following table summarizes the quantitative data for a typical reaction starting with 5.0 grams of 2-amino-5-fluoropyridine.

| Parameter | Value | Notes |

| Reactants | ||

| 2-amino-5-fluoropyridine | 5.0 g | Molecular Weight: 112.11 g/mol |

| 44.6 mmol (1.0 eq) | ||

| Acetic Anhydride | 13.6 mL | Molecular Weight: 102.09 g/mol ; Density: 1.08 g/mL |

| 14.7 g (3.2 eq) | Can serve as both reagent and solvent.[6] | |

| Product (Theoretical) | ||

| N-(5-fluoropyridin-2-yl)acetamide | 6.87 g | Molecular Weight: 154.14 g/mol |

| Reaction Conditions | ||

| Temperature | 45-60 °C | [5][7] |

| Reaction Time | 1 - 3 hours | [5][7] |

| Yield | ||

| Expected Yield | >90% | Based on similar reactions.[5][7] |

Safety Precautions

-

All operations should be performed in a well-ventilated chemical fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

2-amino-5-fluoropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid formation of dust and aerosols.[8][11]

-

Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts exothermically with water. Handle with extreme care.[6]

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[11]

Visualization

The following diagram illustrates the general workflow for the acetylation of 2-amino-5-fluoropyridine.